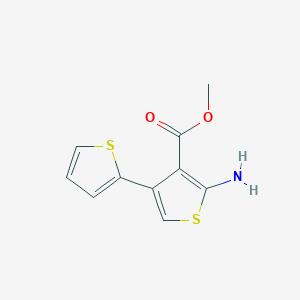

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPWWVXUJXQDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356754 | |

| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444907-56-6 | |

| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and established synthetic methodologies to present a predictive yet scientifically grounded resource. The document includes detailed hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and visualizations of the proposed synthetic workflow. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar bithiophene derivatives in fields such as medicinal chemistry and materials science.

Introduction

Bithiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific disciplines. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1][2][3]. Furthermore, the incorporation of functional groups such as amines and carboxylic esters onto the bithiophene scaffold can impart specific biological activities, making them attractive scaffolds in drug discovery[4][5][6]. The specific isomer, 2,3'-bithiophene, offers a unique connectivity that can influence the electronic and steric properties of the resulting molecule compared to the more commonly studied 2,2'-bithiophene. This guide focuses on a specific, yet largely unexplored derivative, this compound, providing a theoretical framework for its synthesis and characterization.

Proposed Synthesis

A plausible multi-step synthetic route for this compound is proposed, leveraging well-established organometallic cross-coupling reactions and standard functional group manipulations. The overall strategy involves the initial construction of a functionalized 2,3'-bithiophene core, followed by the introduction of the amino group via reduction of a nitro precursor.

Step 1: Stille Coupling for 2,3'-Bithiophene Core Synthesis

The initial step involves the formation of the 2,3'-bithiophene core via a Stille cross-coupling reaction. This reaction is a versatile method for creating carbon-carbon bonds between sp2-hybridized carbon atoms and is well-suited for the coupling of thiophene derivatives[7][8][9][10][11].

Reaction: Methyl 3-bromothiophene-4-carboxylate is coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.

Experimental Protocol (Hypothetical):

-

To a solution of Methyl 3-bromothiophene-4-carboxylate (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 2,3'-bithiophene-4'-carboxylate.

Step 2: Nitration of the Bithiophene Core

The second step is the regioselective nitration of the 2,3'-bithiophene-4'-carboxylate. The electron-donating nature of the thiophene ring directs electrophilic substitution to the 5'-position of the unsubstituted thiophene ring.

Reaction: Nitration of Methyl 2,3'-bithiophene-4'-carboxylate using a mixture of nitric acid and sulfuric acid.

Experimental Protocol (Hypothetical):

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add Methyl 2,3'-bithiophene-4'-carboxylate (1.0 eq) to the cooled nitrating mixture while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation on nitrothiophenes is the use of tin(II) chloride[12].

Reaction: Reduction of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate to this compound using tin(II) chloride dihydrate.

Experimental Protocol (Hypothetical):

-

To a solution of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₉NO₂S₂ | Structural analysis |

| Molecular Weight | 239.32 g/mol | Calculation from formula |

| Appearance | Yellow to brown solid | Analogy with other aminothiophene derivatives |

| Melting Point | 150-180 °C | General range for functionalized bithiophenes |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Polarity of the molecule |

Predicted Spectroscopic Data

The predicted spectroscopic data is crucial for the characterization of the target molecule. These predictions are based on the known spectral properties of similar bithiophene and aminothiophene structures[13][14][15][16][17].

1H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 4.0 - 5.0 | br s | - |

| Thiophene-H (at C5) | 7.2 - 7.4 | d | ~4.0 |

| Thiophene-H (at C3) | 7.0 - 7.2 | d | ~4.0 |

| Thiophene-H (at C2') | 7.5 - 7.7 | d | ~5.0 |

| Thiophene-H (at C4') | 6.8 - 7.0 | d | ~5.0 |

| -OCH₃ | 3.8 - 3.9 | s | - |

13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Thiophene-C (quaternary) | 120 - 150 |

| Thiophene-CH | 110 - 135 |

| -OCH₃ | 51 - 53 |

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule[18][19][20][21].

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | 3050 - 3150 | Medium to weak |

| C=O stretch (ester) | 1680 - 1710 | Strong |

| C=C stretch (thiophene) | 1400 - 1600 | Medium |

| C-N stretch (amine) | 1250 - 1350 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns[22][23].

| Fragment | Predicted m/z |

| [M]⁺ | 239 |

| [M - OCH₃]⁺ | 208 |

| [M - COOCH₃]⁺ | 180 |

Potential Applications

While specific biological or material science data for this compound is not yet available, its structural motifs suggest potential applications in several key areas.

Drug Discovery

The aminothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[6][24][25]. The presence of the amino and carboxylate groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Organic Electronics

Bithiophene derivatives are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics[1][2][3][26]. The 2,3'-linkage in the target molecule can lead to non-planar conformations, which can influence the solid-state packing and, consequently, the charge transport properties of materials derived from it. The amino and ester functionalities can also be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of these materials.

Conclusion

This compound represents an intriguing yet underexplored heterocyclic compound with significant potential. This technical guide has outlined a plausible synthetic route based on established chemical transformations and provided a predictive analysis of its physicochemical and spectroscopic properties. The structural features of this molecule suggest promising applications in both drug discovery and materials science. It is hoped that this guide will stimulate further experimental investigation into the synthesis, characterization, and application of this and related 2,3'-bithiophene derivatives.

References

- 1. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topics (Building Blocks for Organic Semiconductor Synthesis) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]

- 16. ossila.com [ossila.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. iosrjournals.org [iosrjournals.org]

- 22. benchchem.com [benchchem.com]

- 23. 2,2'-Bithiophene [webbook.nist.gov]

- 24. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics | MDPI [mdpi.com]

An In-depth Technical Guide on Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

CAS Number: 444907-56-6 Molecular Formula: C₁₀H₉NO₂S₂ Molecular Weight: 239.31 g/mol

Disclaimer

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the family of 2-aminothiophenes. This class of molecules serves as a crucial scaffold in medicinal chemistry and materials science. The presence of the 2-aminothiophene core, coupled with the bithiophene structure, offers a unique electronic and structural framework, making it an attractive building block for the synthesis of more complex molecules with potential biological activities. Derivatives of 2-aminothiophenes have been explored for a wide range of applications, including their use as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Physicochemical Properties

While specific experimental data for the title compound is limited, the following table summarizes its basic properties as reported by chemical suppliers and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S₂ | Supplier |

| Molecular Weight | 239.31 | Supplier |

| Appearance | Not specified (typically off-white to yellow solid) | General |

| Purity | ≥95% | Supplier |

| Boiling Point | 378.4±42.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.376±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | -0.40±0.10 (Predicted) | ChemicalBook[1] |

Synthesis

The most probable synthetic route for this compound is the Gewald reaction . This is a well-established, one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Reaction Scheme for Gewald Synthesis

Representative Experimental Protocol for a Structurally Similar Compound

The following protocol describes the synthesis of a related compound, ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, via the Gewald reaction. This can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Materials:

-

2-Thiophenecarboxaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of 2-thiophenecarboxaldehyde (1.2 equivalents) and methyl cyanoacetate (1.0 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

To this mixture, add a catalytic amount of morpholine (0.1 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Dry the final product under vacuum.

Spectral Data

Specific spectral data for this compound is not available. The following table provides expected ranges and characteristics for the spectral data of 2-aminothiophene derivatives based on published literature for similar compounds.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Amine Protons (NH₂): A broad singlet typically in the range of δ 5.0-7.0 ppm. Thiophene Protons: Aromatic protons on the thiophene rings will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). Methyl Ester Protons (OCH₃): A sharp singlet around δ 3.7-3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Thiophene Carbons: Signals for the carbons of the two thiophene rings will appear in the aromatic region (δ 100-150 ppm). Methyl Ester Carbon (OCH₃): A signal around δ 50-55 ppm. |

| IR (KBr) | N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹. C=O Stretching: A strong absorption band for the ester carbonyl group around 1660-1700 cm⁻¹. C=C Stretching: Aromatic C=C stretching vibrations within the thiophene rings in the range of 1400-1600 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (239.31). The isotopic pattern will be characteristic of a compound containing two sulfur atoms. |

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been reported, the 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of this core are often used as key intermediates in the synthesis of compounds with a wide range of biological activities.

Research on structurally similar thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, has shown potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies. The bithiophene moiety in the title compound may also impart interesting electronic properties, suggesting potential applications in materials science, such as in organic electronics.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the development of novel therapeutic agents and functional materials. While specific data for this compound is sparse, the well-established chemistry of 2-aminothiophenes, particularly the Gewald reaction, provides a clear path for its synthesis and further investigation. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related compounds. Further studies are warranted to fully elucidate its chemical reactivity, biological activity, and potential for various applications.

References

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the bithiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular characteristics and general synthetic approaches. While specific experimental data for this particular isomer is not widely available in published literature, this guide offers valuable information on related compounds and established synthetic methodologies.

Molecular Properties

A clear understanding of the fundamental molecular properties is crucial for any research or development involving a chemical compound. The key identifiers and molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Weight | 239.31 g/mol |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| CAS Number | 444907-56-6 |

Synthesis Strategies: The Gewald Reaction

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature, the synthesis of structurally similar 2-aminothiophene derivatives is well-established, primarily through the Gewald reaction . This versatile one-pot, multi-component reaction is a cornerstone in thiophene chemistry.

The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or diethylamine).

A plausible synthetic pathway for a related compound, a substituted 2-aminothiophene, is outlined below:

Reactants:

-

A suitable ketone or aldehyde precursor to form the bithiophene structure.

-

Methyl cyanoacetate.

-

Elemental sulfur.

-

A basic catalyst (e.g., morpholine).

-

A suitable solvent (e.g., ethanol or methanol).

General Procedure:

-

The ketone/aldehyde, methyl cyanoacetate, and elemental sulfur are combined in a suitable solvent.

-

The basic catalyst is added, often dropwise, and the mixture is stirred, sometimes with heating.

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve the desired purity.

It is important to note that the specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Characterization and Data

Currently, there is a notable absence of publicly available experimental data for this compound. This includes critical information such as:

-

Melting Point: A key indicator of purity.

-

Solubility: Essential for formulation and biological testing.

-

Spectroscopic Data: Including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are vital for structural confirmation.

Researchers working with this compound would need to perform these characterizations as part of their experimental workflow. The expected spectroscopic data would be consistent with the assigned structure, showing characteristic signals for the aromatic protons of the thiophene rings, the amino group, and the methyl ester functionality.

Logical Workflow for Compound Analysis

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, including its chemical identity, proposed synthesis, and a discussion of the potential biological significance of the 2-aminothiophene scaffold.

Chemical Identity and Properties

The compound commonly referred to as "this compound" is more systematically named according to IUPAC nomenclature.

IUPAC Name: methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate

Synonyms: Methyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate, methyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate

CAS Number: 444907-56-6

Molecular Formula: C₁₀H₉NO₂S₂

Molecular Weight: 239.31 g/mol

Chemical Structure:

Caption: 2D structure of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 239.31 g/mol | Supplier Data |

| Boiling Point | 378.4 °C at 760 mmHg | Supplier Data |

| Flash Point | 182.6 °C | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

Note: The physicochemical data presented are based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Proposed Synthesis: The Gewald Reaction

The proposed synthesis involves the reaction of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1]

Proposed Reaction Scheme:

Caption: Proposed Gewald reaction synthesis pathway.

General Experimental Protocol (based on analogous syntheses): [1]

-

Reaction Setup: To a solution of 2-acetylthiophene (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1 equivalent).

-

Catalyst Addition: Slowly add a basic catalyst, for example, morpholine (0.1-0.2 equivalents), to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Data (Estimated)

Specific spectral data for methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate are not available in the reviewed literature. However, based on the data for analogous 2-aminothiophene-3-carboxylates, the following characteristic spectral features can be anticipated.

Table 2: Estimated Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Singlet for the thiophene proton (~6.0-6.5 ppm)- Broad singlet for the amine protons (~7.0-7.5 ppm)- Multiplets for the protons of the 4-thienyl substituent |

| ¹³C NMR | - Signal for the methyl ester carbon (~50-55 ppm)- Signals for the thiophene ring carbons (~100-160 ppm)- Signal for the ester carbonyl carbon (~165-170 ppm) |

| IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹)- C=O stretching vibration for the ester group (~1660-1680 cm⁻¹)- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹) |

| Mass Spec | Molecular ion peak (M⁺) at m/z = 239 |

Biological Activity and Potential Applications

As of the latest literature review, there is no specific information on the biological activity or pharmacological applications of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate. However, the 2-aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.

Derivatives of 2-aminothiophene have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial activity

-

Anti-inflammatory properties

-

Anticancer activity

-

Kinase inhibition

Given the prevalence of the 2-aminothiophene core in pharmacologically active molecules, methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate the specific biological profile of this compound.

Due to the lack of specific biological data for the target compound, no signaling pathway or experimental workflow diagrams can be generated at this time. The following diagram illustrates a general workflow for the investigation of a novel compound's biological activity, which would be applicable to methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.

References

Technical Guide: Spectral and Synthetic Profile of Ethyl 2-amino-4-methylthiophene-3-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the spectral data and synthetic methodology for Ethyl 2-amino-4-methylthiophene-3-carboxylate. Due to the limited availability of public data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, this guide focuses on a closely related and well-characterized thiophene derivative. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, alongside a detailed experimental protocol for its synthesis via the Gewald reaction.

Spectral Data Summary

The spectral data for Ethyl 2-amino-4-methylthiophene-3-carboxylate is summarized below, providing key identifiers for structural elucidation and quality control.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.07 | s | 2H | NH₂ | CDCl₃ |

| 5.82 | s | 1H | Thiophene-H | CDCl₃ |

| 4.29 | q | 2H | OCH₂ | CDCl₃ |

| 2.28 | s | 3H | CH₃ (thiophene) | CDCl₃ |

| 1.35 | t | 3H | CH₃ (ethyl) | CDCl₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 166.13 | C=O (ester) | CDCl₃ |

| 164.17 | C-NH₂ | CDCl₃ |

| 136.71 | C-CH₃ (thiophene) | CDCl₃ |

| 106.72 | C-COOEt | CDCl₃ |

| 102.85 | C-H (thiophene) | CDCl₃ |

| 59.54 | OCH₂ | CDCl₃ |

| 18.40 | CH₃ (thiophene) | CDCl₃ |

| 14.40 | CH₃ (ethyl) | CDCl₃ |

Table 3: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| ESI-MS | 186.15 | [M+H]⁺ |

| Calculated | 185.05 | [M] |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3408, 3294 | N-H stretching (NH₂) |

| 1666 | C=O stretching (ester) |

| 1605, 1586 | C=C stretching (thiophene ring) |

| 1253 | C-O stretching |

Citation:[3]

Experimental Protocol: Gewald Synthesis

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is commonly achieved through the Gewald aminothiophene synthesis.[2] This one-pot, multi-component reaction offers an efficient route to this class of compounds.

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine (catalyst)

-

Absolute ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane (for column chromatography)

Procedure:

-

A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).

-

To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.[2]

-

The reaction mixture is stirred continuously for 3 hours at 50°C.[2]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with ice-cold water.

-

The product is extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[2]

-

Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Caption: Workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

The Gewald Synthesis: A Technical Guide to 2-Aminothiophene Construction for Pharmaceutical Research

Executive Summary

The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1961, remains a cornerstone of heterocyclic chemistry.[1][2] It provides a remarkably efficient and versatile one-pot synthesis of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[1][3] The operational simplicity, mild reaction conditions, and ready availability of starting materials contribute to its widespread use in the synthesis of compounds with diverse pharmacological activities.[4][5] This technical guide provides an in-depth overview of the Gewald synthesis, including its mechanism, applications in drug development, detailed experimental protocols, and quantitative data to inform reaction optimization. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Concepts: The Reaction Mechanism

The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] While the one-pot synthesis is well-established, the reaction mechanism was elucidated decades after its discovery and is understood to proceed through three primary stages.[6][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] This step forms a stable α,β-unsaturated nitrile intermediate.[6]

-

Sulfur Addition: Elemental sulfur (typically S₈) is added to the α-carbon of the unsaturated intermediate.[1] The precise mechanism of this step is complex and is postulated to involve the formation of polysulfide intermediates after the opening of the S₈ ring by an anionic species.[8][9]

-

Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes a ring-closing nucleophilic attack on the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][6]

A variety of bases can be used to catalyze the reaction, with amines like morpholine, piperidine, or triethylamine being common choices.[8][10]

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]

- 2. pnrjournal.com [pnrjournal.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tnfalphainhibitors.com [tnfalphainhibitors.com]

- 8. [PDF] TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific literature on this exact molecule, this paper establishes a robust framework by examining the well-documented synthesis, properties, and biological activities of structurally analogous 2-aminothiophene and bithiophene derivatives. This approach allows for informed predictions of the target molecule's characteristics and highlights its potential as a scaffold for further research and development.

Core Compound Properties

While detailed experimental data for this compound is not extensively published, its fundamental chemical properties can be derived from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 444907-56-6 | ChemicalBook, AKSci, Santa Cruz Bio. |

| Molecular Formula | C₁₀H₉NO₂S₂ | ChemicalBook, AKSci, Santa Cruz Bio. |

| Molecular Weight | 239.3 g/mol | AKSci |

| Purity (Typical) | ≥95% | AKSci |

| Long-Term Storage | Store in a cool, dry place | AKSci |

Synthesis via the Gewald Reaction: A Detailed Protocol

The most probable and versatile synthetic route for this compound is the Gewald three-component reaction. This one-pot synthesis is a cornerstone for the creation of highly substituted 2-aminothiophenes.[1]

General Experimental Protocol

The following protocol is a generalized procedure based on established Gewald synthesis methodologies for related 2-aminothiophene-3-carboxylates.[2][3]

Materials:

-

An appropriate α-thienyl ketone or aldehyde (precursor to the 2-thienyl group at the 5'-position)

-

Methyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[1]

-

Anhydrous ethanol or another suitable solvent

Procedure:

-

To a solution of the α-thienyl carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1 equivalent).

-

With vigorous stirring, add the basic catalyst (typically 0.1-1 equivalent, though catalytic amounts have been shown to be effective) dropwise to the reaction mixture.[1] An exothermic reaction may be observed.

-

The reaction mixture is then typically stirred at room temperature or gently heated (e.g., refluxed) for a period ranging from 1 to 24 hours, depending on the specific substrates and catalyst used.

-

Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the 2-aminothiophene product.

-

The crude product is collected by filtration, washed with cold ethanol and water to remove unreacted starting materials and catalyst.

-

Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

Reaction Workflow Diagram

References

The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Bithiophene Derivatives

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, biological activity, and mechanisms of action of emerging bithiophene-based therapeutic agents.

Bithiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their unique structural features allow for versatile modifications, leading to the development of novel therapeutic candidates with promising applications in oncology, parasitology, and beyond. This technical guide provides a detailed overview of recent breakthroughs in the discovery of novel bithiophene derivatives, focusing on their synthesis, quantitative biological data, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic potential of newly synthesized bithiophene derivatives has been rigorously evaluated against various disease models. The following tables summarize the key quantitative data, offering a comparative analysis of their efficacy and selectivity.

Table 1: Antiparasitic Activity of Novel Bithiophene Derivatives

| Compound ID | Target Organism | Life Cycle Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| BT-Ac | Trypanosoma cruzi | Epimastigote | 46.37 | 573.04 (Epithelial cells) | 12.36 | [1] |

| Trypomastigote | 75.98 | 7.54 | [1] | |||

| Amastigote | 115.19 | 4.97 | [1] | |||

| BT-1 | Leishmania amazonensis | Promastigote | 23.2 | 216.5 (J774A.1 macrophages) | 9.33 | [2][3] |

Table 2: Anticancer Activity of Novel Bithiophene and Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | Breast (MCF7) | 7.87 ± 2.54 | [4] |

| Colon (HCT116) | 18.10 ± 2.51 | [4] | |

| Lung (A549) | 41.99 ± 7.64 | [4] | |

| 5b | Breast (MCF7) | 4.05 ± 0.96 | [4] |

| 9a | Colon (HCT116) | 17.14 ± 0.66 | [4] |

| 9b | Lung (A549) | 92.42 ± 30.91 | [4] |

| F8 | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the experimental protocols for the synthesis of key bithiophene derivatives and the evaluation of their biological activities.

Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)

This protocol describes a multi-step synthesis of a symmetrical imidazo[1,2-a]pyridyl bithiophene derivative.

-

Step 1: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1)

-

2-Acetyl-5-bromothiophene is brominated using bromine in a mixed solvent of dioxane/ether (1:2) to yield compound 1.

-

-

Step 2: Synthesis of 2-(5-Bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (2a)

-

A mixture of 6-aminonicotinonitrile (10 mmol) and 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1) (10 mmol) in ethanol (50 mL) is heated at reflux for 24 hours.

-

The precipitated salt is filtered, suspended in water, and neutralized with aqueous NaHCO₃ solution.

-

The resulting free base precipitate is filtered and dried to furnish compound 2a.[7]

-

-

Step 3: Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)

-

Hexa-n-butylditin (5 mmol) is added to a solution of 2a (5 mmol) and tetrakis(triphenylphosphine) palladium (0.085 mmol) in toluene (40 mL).

-

The reaction mixture is heated under N₂ at 120 °C for 6 hours.

-

After cooling, the precipitate is filtered and washed with hexanes.

-

Recrystallization from DMF gives compound 3a.[7]

-

Synthesis of Hydroxyalkyne–Bithiophene BT-1

This protocol details the synthesis of the antileishmanial compound BT-1.

-

To a solution of commercial 5ʹ‐bromo‐(2,2ʹ‐bithiophene)‐5‐carboxaldehyde (0.37 mmol), Pd(PPh₂)₃Cl₂ (10 mol%), CuI (20 mol%), and triethylamine (330 μL, 2.38 mmol) in dimethylformamide (2 mL), pent‐1‐yn‐3‐ol (2.38 mmol, 6.5 equivalents) is added at 25°C under a N₂ atmosphere.

-

The reaction mixture is stirred at 70°C for 6 hours.

-

After cooling, distilled water (10 mL) is added, and the solution is extracted with ethyl acetate (3 × 15 mL).[2]

Evaluation of Antiproliferative Activity against L. amazonensis

-

Promastigote forms of L. amazonensis are treated with varying concentrations of the test compound for 72 hours at 25°C.

-

Cell viability is assessed to determine the IC50 value.[2]

Apoptosis Assay in Cancer Cells

-

Cancer cells (e.g., A549, HCT116, MCF7) are treated with the synthesized compounds.

-

Early and late apoptosis, as well as necrosis, are assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

-

Normal cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, late apoptotic cells are Annexin V⁺/PI⁺, and necrotic cells are Annexin V⁻/PI⁺.[4]

Visualization of Molecular Pathways and Workflows

Understanding the mechanism of action of these novel compounds is paramount for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. Bithiophene derivative triggers multiple cell death pathways in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(methyl 5'-amino-2,3'-bithiophene-4'-carboxylate), a conducting polymer with potential applications in organic electronics, sensors, and drug delivery systems. The following sections describe two primary polymerization methods: chemical oxidative polymerization and electropolymerization.

Introduction

This compound is a functionalized bithiophene monomer. The presence of the amino group can influence the electronic properties and solubility of the resulting polymer, while the carboxylate group offers a site for further functionalization. Polymerization of this monomer leads to a conjugated polymer with a backbone of alternating thiophene rings, which is responsible for its electrical conductivity and optical properties. The choice of polymerization method can significantly impact the polymer's properties, such as molecular weight, polydispersity, and film morphology.

Data Summary

| Parameter | Chemical Oxidative Polymerization | Electropolymerization |

| Monomer | This compound | This compound |

| Typical Oxidant/Initiator | Ferric chloride (FeCl₃) | Not applicable |

| Solvent | Chloroform, Acetonitrile | Acetonitrile, Dichloromethane |

| Supporting Electrolyte | Not applicable | Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄) |

| Polymer Yield | 40-80% | Film deposited on electrode |

| Molecular Weight (Mw) | 5,000 - 50,000 g/mol | Not easily determined for thin films |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Not applicable |

| Electrical Conductivity | 10⁻⁵ - 10¹ S/cm | 10⁻⁴ - 10² S/cm |

| Appearance | Dark powder (green or blue) | Thin film on electrode (color varies with potential) |

Experimental Protocols

Starting Material Characterization: this compound

It is crucial to ensure the purity of the monomer before polymerization. The following are expected characterization data for the starting material:

-

¹H NMR: Peaks corresponding to the protons on the thiophene rings, the amino group, and the methyl ester group.

-

¹³C NMR: Peaks corresponding to the carbons of the thiophene rings, the carbonyl group, and the methyl group.

-

FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-S stretching in the thiophene ring (around 600-800 cm⁻¹).[1]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the monomer.

Method 1: Chemical Oxidative Polymerization

This method is suitable for producing bulk quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used and effective oxidant.

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

-

Ammonia solution (28-30%)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Buchner funnel and filter paper

Protocol:

-

Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a specific amount of this compound in anhydrous chloroform or acetonitrile to achieve a desired concentration (e.g., 0.1 M).

-

Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ in the same solvent to achieve a specific molar ratio relative to the monomer (a common starting ratio is oxidant:monomer = 2.5:1).

-

Polymerization Reaction: Vigorously stir the monomer solution at room temperature. Slowly add the FeCl₃ solution dropwise to the monomer solution over a period of 30-60 minutes. A color change to dark green or blue/black should be observed, indicating the onset of polymerization.

-

Reaction Time: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.

-

Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

-

Filtration: Collect the polymer powder by filtration using a Buchner funnel.

-

Purification (De-doping): To obtain the neutral form of the polymer, wash the collected powder extensively with methanol to remove any remaining oxidant and unreacted monomer. Subsequently, stir the polymer in an ammonia solution for several hours to de-dope it.

-

Final Washing and Drying: Wash the polymer again with methanol and then with deionized water until the filtrate is neutral. Dry the final polymer product in a vacuum oven at 40-60°C for 24 hours.

Method 2: Electropolymerization

This method is ideal for creating thin, uniform films of the polymer directly onto a conductive substrate, which is useful for device fabrication.

Materials:

-

This compound

-

Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (anhydrous, electrochemical grade)

-

Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Potentiostat/Galvanostat

Protocol:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.

-

Monomer Addition: Dissolve this compound in the electrolyte solution to a final concentration typically in the range of 1-10 mM.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electropolymerization: Perform electropolymerization using one of the following techniques:

-

Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 to +1.6 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth on the working electrode.

-

Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration. The charge passed can be used to control the film thickness.

-

-

Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh solvent (without the monomer) to remove any unreacted monomer and electrolyte.

-

Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Visualizations

Caption: Workflow for Chemical Oxidative Polymerization.

Caption: Workflow for Electropolymerization.

Caption: Simplified Mechanism of Oxidative Polymerization.

References

Application Notes and Protocols for the Use of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Solar Cells

Disclaimer: Extensive literature searches did not yield specific experimental data for the application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in organic solar cells (OSCs). The following application notes and protocols are based on the established performance and methodologies for structurally similar bithiophene-based small molecules used as donor or hole-transporting materials in organic photovoltaics. The provided data and protocols are intended to serve as a comprehensive guide for the evaluation of this specific compound.

Introduction to Bithiophene Derivatives in Organic Solar Cells

Bithiophene-based small molecules are a prominent class of organic semiconductors extensively utilized in the active layer of organic solar cells. Their rigid and planar molecular structure, coupled with excellent charge-transport properties, makes them highly suitable as electron donor materials. The electronic and optical properties of these molecules can be finely tuned through chemical functionalization of the bithiophene core. Substituents such as amino (-NH2) and carboxylate (-COOCH3) groups can significantly influence key parameters including solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications are critical for achieving efficient light absorption, exciton dissociation, and charge transport, which are paramount for high-performance photovoltaic devices.

This compound, possessing both an electron-donating amino group and an electron-withdrawing carboxylate group, presents an intriguing candidate for a donor material in OSCs. The strategic placement of these functional groups can lead to favorable intramolecular charge transfer characteristics and optimized energy level alignment with common electron acceptor materials, such as fullerene derivatives (e.g., PCBM) or non-fullerene acceptors.

Data Presentation: Performance of Analogous Bithiophene-Based Organic Solar Cells

The following table summarizes the photovoltaic performance of various organic solar cells that incorporate small molecule donors with bithiophene or thieno[3,2-b]thiophene cores. This data provides a benchmark for the potential performance of devices based on this compound. The device performance is highly dependent on the specific donor-acceptor pairing, device architecture, and fabrication conditions.

| Donor Material (Analog) | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| BTTR | PC71BM | - | - | - | - |

| A-D-A type with BDT core | Y6 | - | - | - | >15 |

| BTR-Cl | Y6 | - | - | - | - |

| BTR-F | Y6 | - | - | - | - |

| PDTSBTBTz | PC70BM | 0.72 | 8.68 | 61.1 | 3.82[1] |

| PBDTBTBTz | PC70BM | 0.82 | 9.01 | 60.3 | 4.46[1] |

Note: Data is compiled from various research articles and serves as a representative overview. Performance metrics can vary significantly based on experimental conditions. Specific values for some analogous compounds were not available in the initial search.

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells using a hypothetical bithiophene-based small molecule donor like this compound.

Substrate Preparation

-

Cleaning of ITO-coated glass substrates:

-

Sequentially sonicate the substrates in a solution of Hellmanex (1% by volume), deionized water, acetone, and isopropanol for 15 minutes each.

-

Rinse the substrates thoroughly with deionized water between each sonication step.

-

Dry the substrates with a stream of high-purity nitrogen.

-

Treat the substrates with UV-ozone for 20 minutes immediately before depositing the next layer to enhance the work function of the ITO and improve the contact with the hole transport layer.

-

Device Fabrication (Conventional Architecture)

A conventional device architecture of ITO/PEDOT:PSS/Active Layer/Cathode is described below.

-

Hole Transport Layer (HTL) Deposition:

-

Filter a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous solution through a 0.45 µm PVDF filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the clean ITO substrates at 4000 rpm for 40 seconds.

-

Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox. This results in a film thickness of approximately 30-40 nm.[2]

-

-

Active Layer Preparation and Deposition:

-

Prepare a blend solution of this compound (donor) and an appropriate acceptor (e.g., PC71BM) in a suitable solvent such as chloroform or chlorobenzene. The donor:acceptor weight ratio should be optimized, starting with a 1:1 ratio. The total concentration of the solution will typically be in the range of 10-20 mg/mL.

-

Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Filter the active layer solution through a 0.22 µm PTFE filter.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm.

-

Anneal the active layer film at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 10 minutes) to improve the morphology and crystallinity of the blend.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator chamber with a base pressure below 10-6 Torr.

-

Deposit a cathode layer, which typically consists of a thin layer of a low work function material like calcium (Ca, ~20 nm) or lithium fluoride (LiF, ~1 nm), followed by a thicker layer of aluminum (Al, ~100 nm). The deposition rate should be carefully controlled.

-

Device Characterization

-

Current Density-Voltage (J-V) Measurement:

-

The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).[3]

-

A calibrated silicon reference solar cell is used to ensure the accuracy of the light intensity.[3]

-

From the J-V curve, the key photovoltaic parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

External Quantum Efficiency (EQE) Measurement:

-

The EQE (or incident photon-to-current conversion efficiency, IPCE) is measured to determine the spectral response of the solar cell.

-

This involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current.

-

The integrated short-circuit current density calculated from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.

-

-

Morphology Characterization:

-

The morphology of the active layer can be investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.[4]

-

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

Caption: Workflow for the fabrication and characterization of organic solar cells.

Energy Level Diagram for a Hypothetical Organic Solar Cell

References

Application Notes and Protocols: Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to other biologically active thiophene derivatives. This document provides a detailed experimental protocol for the synthesis of this compound, based on the well-established Gewald reaction. The protocol is intended for researchers in organic synthesis and drug discovery.

Reaction Scheme

The synthesis of this compound can be achieved via a one-pot multicomponent Gewald reaction. This reaction involves the condensation of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.

Caption: Reaction scheme for the synthesis.

Quantitative Data Summary

| Compound | Starting Materials | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Phenylacetaldehyde, Methyl cyanoacetate, Sulfur | Morpholine | Methanol | 70-85 | 145-147 | [1] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethanol | 52 | 162-164 | [2] |

Experimental Protocol

This protocol is adapted from the general procedure for the Gewald reaction for the synthesis of 2-aminothiophene derivatives.[1][2]

Materials:

-

2-Acetylthiophene

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Diethylamine)

-

Ethanol (absolute)

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Dropping funnel

-

Buchner funnel and flask

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-acetylthiophene (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in absolute ethanol.

-

Catalyst Addition: To the stirred mixture, slowly add morpholine (or diethylamine) (0.1 equivalents) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 35-40 °C during the addition.

-

Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 45-50 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. A precipitate of the crude product should form.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with water to remove any remaining impurities.

-

Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate as an active semiconductor layer in Organic Field-Effect Transistors (OFETs). This document includes detailed experimental protocols and expected performance metrics based on analogous thiophene-based materials.

Introduction

Thiophene-based organic semiconductors are a cornerstone of research in flexible and printed electronics due to their excellent charge transport properties and environmental stability. The bithiophene scaffold, in particular, offers a planar, π-conjugated system conducive to efficient intermolecular charge hopping. This compound is a promising candidate for p-type semiconductor applications in OFETs. The amino and carboxylate functional groups can influence molecular packing, solubility, and electronic properties, making it a versatile molecule for investigation. These notes are intended to guide researchers in the synthesis of this material and its subsequent integration into OFET devices.

Synthesis of this compound

The synthesis of the target 2,3'-bithiophene structure is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, which allows for the precise formation of the bond between the two thiophene rings at the desired positions. A plausible synthetic route is outlined below, starting from commercially available thiophene derivatives.

Proposed Synthetic Pathway (Suzuki Coupling)

Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery due to its structural analogy to purine bases. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on methods starting from substituted 2-aminothiophenes.

Introduction to Synthetic Strategies

The most prevalent and versatile approach for the synthesis of thieno[2,3-d]pyrimidines involves a two-step process:

-

Formation of a substituted 2-aminothiophene core: The Gewald reaction is a cornerstone for this initial step, offering a one-pot synthesis from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5][6][7]

-

Annulation of the pyrimidine ring: The substituted 2-aminothiophene then serves as a versatile precursor for the construction of the fused pyrimidine ring through cyclization with various one or two-carbon synthons.

This modular approach allows for the introduction of diversity at various positions of the final thieno[2,3-d]pyrimidine scaffold, making it highly amenable to the generation of compound libraries for drug discovery programs.

I. Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The Gewald three-component reaction is a reliable method for the synthesis of polysubstituted 2-aminothiophenes.[5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene compound in the presence of a base and elemental sulfur.

General Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

α-Methylene carbonyl compound (e.g., cyclohexanone, ethyl acetoacetate)

-

Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur (S₈)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

-

To a solution of the α-methylene carbonyl compound (1.0 equiv.), the activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent, add the base (0.5-1.5 equiv.) dropwise at room temperature.

-

The reaction mixture is then typically heated to a temperature ranging from 50 °C to reflux for a period of 1 to 16 hours, depending on the substrates.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Gewald Reaction

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.5 | 87 | [5] |

| Acetophenone | Malononitrile | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.25 | 87 | [5] |

| Cyclohexanone | Ethyl cyanoacetate | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.42 | 96 | [5] |

| Pyranone | Malononitrile | Triethylamine | - | - | - | [8] |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | - | - | [11] |

II. Synthesis of the Thieno[2,3-d]pyrimidine Ring

Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through various cyclization strategies. The choice of reagent dictates the substitution pattern on the pyrimidine ring.

Method A: Cyclization with Formamide to yield Thieno[2,3-d]pyrimidin-4(3H)-ones

Reacting a 2-amino-3-ethoxycarbonylthiophene with formamide is a straightforward method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[10][12]

General Experimental Protocol:

-

A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 equiv.) and an excess of formamide is heated at reflux for several hours.[10][12]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization.

Method B: Cyclization with Isothiocyanates

2-Aminothiophene derivatives react with isothiocyanates to form thiourea intermediates, which can then be cyclized to afford 2-thioxo-thieno[2,3-d]pyrimidine derivatives.[13][14]

General Experimental Protocol:

-

Thiourea Formation: A mixture of the 2-aminothiophene (1.0 equiv.) and an appropriate isothiocyanate (1.0 equiv.) is refluxed in a suitable solvent like pyridine or DMF for 4 hours.[15]

-

Cyclization: The intermediate thiourea can be cyclized under basic conditions (e.g., alcoholic KOH) or by heating to yield the thieno[2,3-d]pyrimidine-2-thione.[13][14]

-

The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and purification.

Method C: Cyclization with Aldehydes

The reaction of 2-aminothiophene-3-carboxamide or related derivatives with various aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-thieno[2,3-d]pyrimidin-4-ones.[9]

General Experimental Protocol:

-

A mixture of the 2-aminothiophene intermediate (1.0 equiv.), an aldehyde (1.0-1.2 equiv.), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a polar aprotic solvent like DMF is heated.[9]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The product is isolated by cooling the reaction mixture and precipitation with water, followed by filtration and purification.

Method D: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines

4-Amino derivatives can be synthesized from 4-chloro-thieno[2,3-d]pyrimidines, which are themselves prepared from the corresponding 4-oxo derivatives using a chlorinating agent like phosphorus oxychloride (POCl₃).[10][12] The subsequent nucleophilic substitution of the chlorine atom with an amine provides the desired 4-amino-thieno[2,3-d]pyrimidine.[11]

General Experimental Protocol (Two Steps):

-

Chlorination: The thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv.) is refluxed with POCl₃ for 3 hours.[10] After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The precipitated 4-chloro derivative is filtered and dried.

-

Amination: The 4-chloro-thieno[2,3-d]pyrimidine is then reacted with the desired amine in a suitable solvent, often with a base to scavenge the HCl formed. The product is isolated after an aqueous workup.

Summary of Yields for Thieno[2,3-d]pyrimidine Synthesis

| 2-Aminothiophene Precursor | Cyclization Reagent | Product Type | Yield (%) | Reference |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | 64 (thiourea step) | [14] |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoyl isothiocyanate | 2-Benzamido-thieno[2,3-d]pyrimidine-4-thione | - | [13] |

| 2-Amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran | DMF-DMA then anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | 31-66 | [8] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidin-4(3H)-one | 81 | [10] |

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes is a robust and highly adaptable strategy for accessing a wide array of derivatives. The Gewald reaction provides a reliable entry point to the key 2-aminothiophene intermediates. Subsequent cyclization with a variety of reagents allows for the introduction of diverse functional groups on the pyrimidine ring, which is crucial for modulating the biological activity of the final compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References